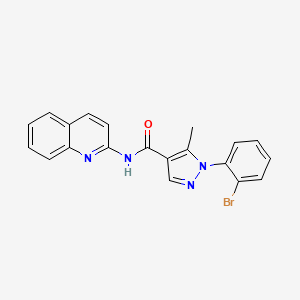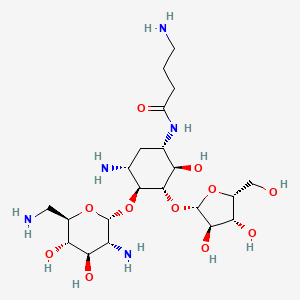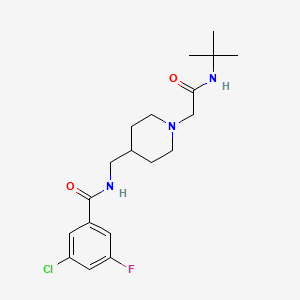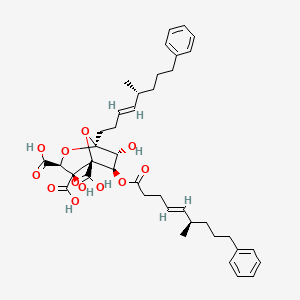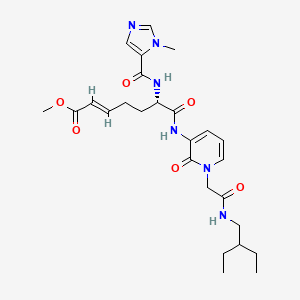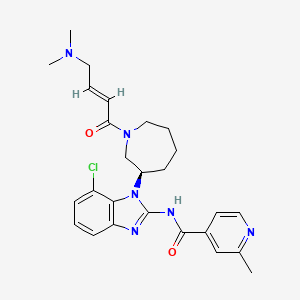
Nazartinib
Vue d'ensemble
Description
Nazartinib (EGF816) is a third-generation EGFR inhibitor with selectivity towards mutant forms of EGFR, resulting in inhibition of tumor cell growth . It is currently under investigation for the treatment of solid malignancies, with a focus on non-small cell lung cancer .
Molecular Structure Analysis
Nazartinib has a molecular formula of C26H31ClN6O2 . The InChIKey of Nazartinib is IOMMMLWIABWRKL-WUTDNEBXSA-N . Further details about its molecular structure can be found in the ChemSpider database .Physical And Chemical Properties Analysis
Nazartinib has a molecular weight of 495.02 and a monoisotopic mass of 494.219696 Da . It has a density of 1.3±0.1 g/cm3 and a molar refractivity of 139.0±0.5 cm3 . Other properties such as ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also available .Applications De Recherche Scientifique
1. Treatment of Non-Small Cell Lung Cancer (NSCLC) Nazartinib, also known as EGF816, is being used in the treatment of advanced non-small cell lung cancer (NSCLC) with documented EGFR mutation . It has shown preliminary anti-tumor activity when used in combination with capmatinib (INC280), another drug .
2. Overcoming Resistance to First and Second Generation EGFR-TKIs Nazartinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that selectively inhibits EGFR with Thr790Met or activating mutations . This makes it effective in overcoming resistance to first and second generation EGFR-TKIs, which is a common issue in treating patients with NSCLC .
3. Safety and Efficacy in Adults with EGFR-mutant NSCLC Clinical trials have shown that Nazartinib is tolerable with an acceptable safety profile in adults with EGFR-mutant NSCLC . The most common adverse events were rash, diarrhoea, pruritus, fatigue, and stomatitis, and were mostly grades 1–2 .
Dose Determination Studies
Studies have been conducted to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) of Nazartinib in combination with capmatinib . These studies are crucial in ensuring the safety and efficacy of the drug in patients .
5. Efficacy in Cells Expressing EGFR Exon 20 Insertions Research has shown that Nazartinib has similar efficacies to Osimertinib in cells expressing EGFR exon 20 insertions . This highlights the diverse mutation-related sensitivity pattern of EGFR-TKIs .
Part of Third-Generation EGFR-TKIs
Nazartinib is part of the third-generation EGFR-TKIs, which are being developed for the clinical treatment of NSCLC . These drugs are designed to overcome the limitations of the first and second generation EGFR-TKIs .
Safety And Hazards
Propriétés
IUPAC Name |
N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMMMLWIABWRKL-WUTDNEBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nazartinib | |
CAS RN |
1508250-71-2 | |
| Record name | Nazartinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nazartinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAZARTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7K32EME8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







